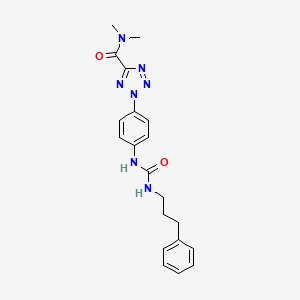

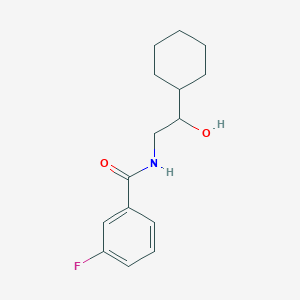

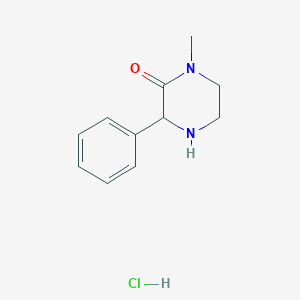

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide, also known as CHEB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CHEB is a small molecule that can be synthesized using various methods, and its mechanism of action has been studied extensively. In

Wissenschaftliche Forschungsanwendungen

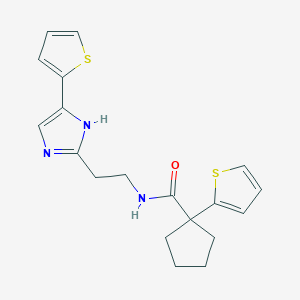

Synthesis and Development of Photoaffinity Analogs

Research has explored the synthesis of photoaffinity analogs of influenza fusion inhibitors. An example is the synthesis of 3H-labeled 2-hydroxy-N-[(1,3,3-trimethyl-[4,5,6-3H]cyclohexyl)methyl]-5-azidobenzamide, a close relative to N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide. Such compounds are pivotal in studying virus-cell fusion mechanisms and could enhance our understanding of viral infections and their treatments (Dischino et al., 1999).

Catalysis in Organic Chemistry

Research into the catalysis of benzylic, allylic, and unactivated C-H bonds by iron indicates the potential of N-fluoro-2-methylbenzamides in chemical reactions. The study highlighted the chemoselective fluorine transfer and the broad substrate scope of these reactions, suggesting significant applications in organic synthesis and the development of new chemical compounds (Groendyke, AbuSalim, & Cook, 2016).

Photostability and Phototoxicity of Fluorophores

Investigations into the photostability of organic fluorophores have shown that certain fluorophore derivatives, such as those linked to protective agents like cyclooctatetraene, demonstrate enhanced photostability. This research is crucial in the field of bioimaging and photodynamic therapy, where the stability of fluorophores under light exposure is critical (Zheng, Jockusch, Zhou, & Blanchard, 2014).

Development of Sensitive Biosensors

The use of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified electrodes in biosensors has been studied. These biosensors show potential for the sensitive detection of various biomolecules, indicating significant applications in medical diagnostics and biochemical research (Karimi-Maleh et al., 2014).

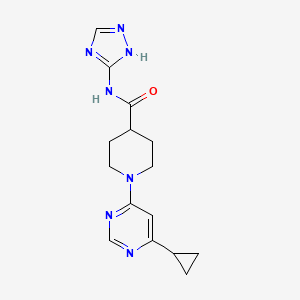

Novel Therapeutics for African Trypanosomiasis

Research into novel boron-containing molecules for the treatment of Trypanosoma brucei infection, a cause of African trypanosomiasis, has shown promising results. Compounds like N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-2-trifluoromethylbenzamide demonstrate potential as orally administered treatments for this disease (Nare et al., 2010).

Gelation of Ionic Liquids

The development of gel-forming polyelectrolytes with N,N'-(trans-cyclohexane-1,4-diyl)dibenzamide linkages for gelatinizing a variety of ionic liquids has been explored. This research has implications in materials science, particularly in the development of ionogels with unique properties like high gel-sol transition temperatures and self-standing ability (Nagasawa, Matsumoto, & Yoshida, 2012).

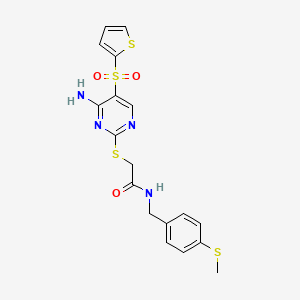

Antiviral Activity and Metal-Chelating Properties

Studies on the antiviral activity of certain 2-hydroxyphenyl amides, including their ability to chelate metal ions, have been conducted. This research is particularly relevant in the context of influenza virus and could contribute to the development of new antiviral drugs (Carcelli et al., 2017).

Eigenschaften

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c16-13-8-4-7-12(9-13)15(19)17-10-14(18)11-5-2-1-3-6-11/h4,7-9,11,14,18H,1-3,5-6,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNAVTGMPJPBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC(=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-trimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596648.png)

![1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol](/img/structure/B2596659.png)